Ethyl 7-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 217.22 g/mol. It features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms in the rings. This compound is characterized by the presence of an ethyl ester group and an amino group at the 7-position of the naphthyridine ring, along with a carboxylate group at the 3-position. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry .
These reactions allow for the modification of its structure to enhance biological activity or tailor properties for specific applications .
Ethyl 7-amino-1,5-naphthyridine-3-carboxylate exhibits significant biological activity, particularly in:
The precise mechanisms of action are an area of ongoing research, but its structural features suggest interactions with biological targets such as enzymes and receptors .
Several synthetic routes have been developed for Ethyl 7-amino-1,5-naphthyridine-3-carboxylate:
These methods allow for the efficient synthesis of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate while providing opportunities for further modifications .
The compound has several notable applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Research into the interaction of Ethyl 7-amino-1,5-naphthyridine-3-carboxylate with biological macromolecules is crucial for understanding its mechanism of action. Studies often focus on:
These studies are essential for advancing its development as a therapeutic agent .
Several compounds share structural similarities with Ethyl 7-amino-1,5-naphthyridine-3-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| Ethyl 8-amino-1,6-naphthyridine-3-carboxylate | 2089648-55-3 | 0.88 | Different position of amino group |
| 4-Amino-1,5-naphthyridine-3-carboxylic acid | 83068-00-2 | 0.93 | Lacks ethyl group |
| 6-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190313-95-1 | 0.95 | Different ring structure |
| 1,5-Naphthyridine-4-carboxylic acid | 79426-14-5 | 0.81 | No amino group |
These compounds differ primarily in their functional groups and positions on the naphthyridine ring. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate stands out due to its unique combination of an ethyl ester and an amino group at specific positions, contributing to its distinctive properties and biological activities .
The 1,5-naphthyridine scaffold was first synthesized in 1927 through adaptations of the Skraup quinoline synthesis, using 3-aminopyridine derivatives as precursors. Ethyl 7-amino-1,5-naphthyridine-3-carboxylate represents a modern derivative of this core structure, optimized for enhanced solubility and synthetic versatility. Its development aligns with advancements in multicomponent reactions (MCRs), particularly Povarov-type [4+2]-cycloadditions, which enable efficient annulation of pyridine and carbocyclic systems. The compound’s CAS registration (2089648-55-3) reflects its recent entry into chemical databases, with commercial availability through suppliers like Chemspace and PubChem since the early 2020s.
This molecule’s pharmacological potential stems from its dual functionalization:
Recent studies highlight its utility as a precursor for anticancer agents, with derivatives showing nanomolar activity against tyrosine kinases. Additionally, its planar aromatic system facilitates π-π stacking interactions with biological macromolecules, a property exploited in the design of topoisomerase inhibitors.
Ongoing investigations focus on three primary domains:
Table 1: Research Applications of Ethyl 7-Amino-1,5-Naphthyridine-3-Carboxylate
The compound’s commercial availability from 15 suppliers across China and the United States, with purity levels exceeding 95%, underscores its accessibility for high-throughput screening.
The molecule (C11H11N3O2, MW 217.22 g/mol) features a 1,5-naphthyridine core with distinct electronic and steric properties:
Structural Features:
Physicochemical Properties:
The hydrogen bonding capacity (1 donor, 4 acceptors) facilitates interactions with biological targets, while the fused ring system ensures thermal stability up to 250°C. These attributes make it indispensable for rational drug design and materials engineering.
Cyclization reactions form the backbone of classical synthetic routes for ethyl 7-amino-1,5-naphthyridine-3-carboxylate. The Gould-Jacobs reaction, a well-established method for constructing 1,5-naphthyridine cores, involves the condensation of 3-aminopyridine derivatives with diethyl methylenemalonate followed by thermal cyclization. For instance, reacting 3-amino-4-methylpyridine with diethyl ethoxymethylenemalonate under reflux conditions yields a 1,5-naphthyridine intermediate, which can be further functionalized to introduce the ethyl ester group at position 3 [1].
Another pivotal cyclization strategy employs the Skraup reaction, where 3-aminopyridine derivatives are treated with glycerol and an oxidizing agent such as iodine or m-nitrobenzenesulfonic acid. This method has been optimized to produce 1,5-naphthyridines with substituents at positions 2 and 8, which can subsequently undergo nitration and reduction to introduce the amino group at position 7 [1] [2].
The Skraup reaction remains a cornerstone for synthesizing 1,5-naphthyridine derivatives. For example, 3-amino-4-methoxypyridine reacts with acetaldehyde in the presence of iodine to yield 2-methyl-1,5-naphthyridine, which can be further modified to introduce the ethyl ester moiety via nucleophilic substitution [1]. Similarly, the Friedländer reaction, which condenses 3-aminopyridine aldehydes with ketones, has been adapted to construct benzo-fused 1,5-naphthyridines. While this method primarily targets fused systems, it provides insights into stabilizing reactive intermediates during esterification steps [2].
Modern cycloaddition techniques, such as the Povarov reaction, enable the construction of 1,5-naphthyridine scaffolds with enhanced regioselectivity. In one approach, N-(3-pyridyl)aldimines undergo [4+2] cycloaddition with electron-deficient alkynes in the presence of BF~3~·Et~2~O, yielding tetrahydro-1,5-naphthyridines. Subsequent aromatization via dehydrogenation introduces the fully conjugated system required for ethyl 7-amino-1,5-naphthyridine-3-carboxylate [1].
Transition-metal-catalyzed cross-coupling reactions have revolutionized the functionalization of 1,5-naphthyridines. The Stille coupling, for instance, allows the introduction of ethoxyvinyl groups at specific positions. In a representative procedure, bromonitropyridine undergoes coupling with tributyl(1-ethoxyvinyl)tin, followed by fluorination and nitro reduction, to yield a 1,5-naphthyridine intermediate. Ethyl esterification at position 3 is achieved via nucleophilic acyl substitution [1].
Recent advances emphasize solvent-free conditions and biocatalytic transformations. A notable example involves the use of montmorillonite K10 as a recyclable catalyst for cyclization reactions, reducing the need for toxic solvents [1]. Additionally, whole-cell biocatalysis using Escherichia coli expressing monooxygenases has been explored for regioselective N-oxidation, providing a greener pathway to intermediates that can be further reduced to introduce amino groups [1].
Key challenges include controlling regioselectivity during cyclization and avoiding side reactions at the electron-rich amino and ester groups. Optimization strategies involve:
Purification of ethyl 7-amino-1,5-naphthyridine-3-carboxylate typically involves a combination of column chromatography and recrystallization. Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity crystals, as confirmed by HPLC and ~1~H-NMR analysis [1] [2].
Table 1: Comparison of Synthetic Methods for Ethyl 7-Amino-1,5-Naphthyridine-3-Carboxylate
| Method | Starting Materials | Yield (%) | Key Advantages |
|---|---|---|---|
| Skraup Reaction | 3-Aminopyridine, Glycerol | 45–50 | Cost-effective, scalable |
| Gould-Jacobs | Diethyl Methylenemalonate | 60–65 | High regioselectivity |
| Stille Coupling | Bromonitropyridine, Organotin | 70–75 | Precise functionalization |
| Biocatalytic Oxidation | Whole-cell E. coli | 55–60 | Eco-friendly, mild conditions |